molecular formula C5H7N3O2S B13296993 2-Methylpyrimidine-5-sulfonamide

2-Methylpyrimidine-5-sulfonamide

Cat. No.: B13296993
M. Wt: 173.20 g/mol
InChI Key: NZCKEBPOFCFZIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylpyrimidine-5-sulfonamide is a compound that belongs to the class of pyrimidine sulfonamides Pyrimidine is an important electron-rich aromatic heterocycle, and sulfonamide is a functional group known for its presence in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpyrimidine-5-sulfonamide typically involves the nucleophilic aromatic substitution (S_NAr) reaction. One common method starts with 2,4,5-trichloropyrimidine, which undergoes substitution at the C4 position with an appropriate amine in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in isopropanol at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methylpyrimidine-5-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: Commonly involves nucleophilic aromatic substitution (S_NAr) where the sulfonamide group can be introduced or modified.

    Oxidation and Reduction: These reactions can alter the oxidation state of the compound, affecting its reactivity and stability.

    Condensation Reactions: These can form more complex structures by combining with other molecules.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various sulfonamide derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2-Methylpyrimidine-5-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylpyrimidine-5-sulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria . This inhibition prevents bacterial replication, making it an effective antibacterial agent. Additionally, its anticancer activity is linked to its ability to bind to the PI3Kα active site, blocking cell cycle progression and inducing apoptosis .

Comparison with Similar Compounds

2-Methylpyrimidine-5-sulfonamide can be compared with other pyrimidine sulfonamide derivatives:

The uniqueness of this compound lies in its specific combination of the pyrimidine and sulfonamide groups, which confer distinct biological activities and potential therapeutic benefits.

Properties

Molecular Formula

C5H7N3O2S

Molecular Weight

173.20 g/mol

IUPAC Name

2-methylpyrimidine-5-sulfonamide

InChI

InChI=1S/C5H7N3O2S/c1-4-7-2-5(3-8-4)11(6,9)10/h2-3H,1H3,(H2,6,9,10)

InChI Key

NZCKEBPOFCFZIU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=N1)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.